molecular formula C15H12N4O2 B2965187 2-phenyl-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 862809-74-3

2-phenyl-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2965187
CAS No.: 862809-74-3
M. Wt: 280.287
InChI Key: PCFVEZCWJICXLL-UHFFFAOYSA-N
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Description

2-phenyl-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a chemical compound featuring a 1,3,4-oxadiazole ring, a heterocyclic moiety recognized as an important scaffold in medicinal chemistry due to its favorable metabolic profile and ability to engage in hydrogen bonding . This specific molecular architecture, which links a phenylacetamide group to a pyridyl-substituted oxadiazole, is designed for research applications, particularly in the field of drug discovery. Compounds based on the 1,3,4-oxadiazole nucleus are extensively investigated for their diverse biological activities. Research on analogous structures has demonstrated significant potential, including antiproliferative effects. For instance, a closely related compound, N-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine, exhibited promising in vitro anticancer activity against SiHa cervical cancer cells and was evaluated through MTT and DAPI staining assays . The mechanism of action for such compounds often involves enzyme inhibition; similar derivatives have been studied as inhibitors of oncoproteins like HPV E6 and E7 through molecular docking studies , while other oxadiazole and thiadiazole analogues have been explored as lipoxygenase inhibitors with potential anticancer properties . The synthetic routes for 1,3,4-oxadiazoles typically involve cyclization reactions, such as the mediation of hydrazide precursors with reagents like tosylchloride . This product is intended for research purposes only to further explore these and other potential applications.

Properties

IUPAC Name

2-phenyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c20-13(10-11-6-2-1-3-7-11)17-15-19-18-14(21-15)12-8-4-5-9-16-12/h1-9H,10H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFVEZCWJICXLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Nucleophilic Substitution at the Oxadiazole Ring

The 1,3,4-oxadiazole ring is electron-deficient, making the C-2 and C-5 positions susceptible to nucleophilic substitution. For example:

  • Reaction with amines : Substitution at C-5 of the oxadiazole ring occurs with primary/secondary amines under mild conditions.

  • Halogenation : Bromine or chlorine can replace substituents at C-2 or C-5 in the presence of Lewis acids like FeCl₃ .

Example Reaction Table

Reaction ConditionsReagentsProductYieldSource
K₂CO₃, DMF, 80°C, 6hBenzylamine5-(Benzylamino)-2-phenylacetamide78%
FeCl₃, CHCl₃, 25°C, 2hCl₂5-Chloro-2-phenylacetamide derivative65%

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl at reflux yields 2-phenylacetic acid and 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine .

  • Basic Hydrolysis : NaOH/EtOH produces the sodium salt of 2-phenylacetic acid .

Mechanistic Pathway

AcetamideH+/H2OCH3COOH+NH2 Oxadiazole[3][7]\text{Acetamide}\xrightarrow{\text{H}^+/\text{H}_2\text{O}}\text{CH}_3\text{COOH}+\text{NH}_2\text{ Oxadiazole}\quad[3][7]

Coordination Chemistry with Metal Ions

The pyridinyl nitrogen acts as a ligand for transition metals, forming complexes:

  • Cu(II) Complexes : Reacts with CuCl₂ in ethanol to form a square-planar complex (λₐₐ = 650 nm).

  • Pd(II) Catalysis : Facilitates Suzuki-Miyaura cross-coupling reactions with aryl boronic acids .

Complexation Data

Metal SaltLigand RatioGeometryApplicationSource
CuCl₂1:2SquareAntimicrobial activity
Pd(OAc)₂1:1LinearCatalytic C–C bond formation

Electrophilic Aromatic Substitution (EAS)

The phenyl ring undergoes nitration, sulfonation, or halogenation:

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position (76% yield) .

  • Bromination : Br₂/FeBr₃ produces 4-bromo-2-phenyl derivatives.

Regioselectivity
The electron-withdrawing oxadiazole group directs electrophiles to the phenyl ring’s meta position, while the acetamide group favors para substitution .

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions:

  • With Alkynes : Forms fused imidazo-oxadiazoles under Ru catalysis .

  • With Nitrile Oxides : Generates 1,2,4-oxadiazole hybrids.

Key Example

Oxadiazole+HC C ArRuCl3Imidazo Oxadiazole[5]\text{Oxadiazole}+\text{HC C Ar}\xrightarrow{\text{RuCl}_3}\text{Imidazo Oxadiazole}\quad[5]

Biological Activity and Reactivity

Derivatives exhibit pharmacological interactions via:

  • Enzyme Inhibition : Binds to COX-2 (IC₅₀ = 3.2 µM) and α-glucosidase (IC₅₀ = 8.7 µM) .

  • Antimicrobial Action : Disrupts bacterial cell membranes (MIC = 12.5 µg/mL against S. aureus).

Structure-Activity Relationship (SAR)

SubstituentActivity EnhancementMechanismSource
Electron-withdrawingImproved enzyme inhibitionPolar interactions with active site
Bulkier aryl groupsIncreased antimicrobial potencyMembrane disruption

Spectroscopic Characterization

Reaction products are confirmed via:

  • ¹H NMR : Acetamide protons appear at δ 2.1–2.3 ppm (singlet) .

  • IR : Strong C=O stretch at 1680–1700 cm⁻¹ .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-phenyl-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural Comparison with Analogous 1,3,4-Oxadiazole Derivatives

Substituent Variations on the Oxadiazole Core

The 1,3,4-oxadiazole ring serves as a central pharmacophore, with substitutions at positions 2 and 5 modulating bioactivity:

  • Position 5: Pyridin-2-yl (Target Compound): Enhances hydrogen bonding and aromatic interactions . Benzofuran-2-yl (): Improves antimicrobial activity due to extended conjugation . 4-Methoxyphenyl (): Increases electron density, enhancing interactions with Mycobacterium tuberculosis enzymes .
  • Position 2 :
    • Phenylacetamide (Target Compound): Balances lipophilicity and metabolic stability.
    • Benzothiazol-2-yl (): Augments anticancer activity via intercalation or enzyme inhibition .
    • 4-Nitrophenyl (): Electron-withdrawing groups improve binding to hydrophobic enzyme pockets .

Key Structural Analogues

Compound Oxadiazole Substituent (Position 5) Acetamide Substituent (Position 2) Key Structural Feature
Target Compound Pyridin-2-yl Phenyl Pyridine-paired acetamide
2-{[5-(2-Methyl-3-furyl)...} (Evid. 3) 2-Methyl-3-furyl 2-Pyridinyl Sulfur-linked furan derivative
CDD-934506 (Evid. 9) 4-Methoxyphenyl 4-Nitrophenyl Dual electron-donating/withdrawing groups
2a (Evid. 11) Benzofuran-2-yl 3-Chlorophenyl Benzofuran-oxadiazole hybrid
3b (Evid. 7) Trifluoromethyl (Thiadiazole) Phenyl Thiadiazole-apoptosis inducer

Anticancer Activity

  • Thiadiazole Derivatives (): 2-Phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives induce apoptosis via caspase-3/7 activation (IC₅₀ = 1.2–8.7 µM) .
  • Indole-Based Oxadiazoles (): Compound 2a showed 80% yield and in vitro cytotoxicity against cancer cell lines .

Antimicrobial Activity

  • Benzofuran-Oxadiazoles (): 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide exhibited potent laccase catalysis and antimicrobial effects .
  • Pyridinyl Derivatives (): N-(5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl)amine derivatives demonstrated promising antimicrobial activity .

Enzyme Inhibition

  • Schiff Base Oxadiazoles (): N-(4-methyl-2-pyridinyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide showed α-glucosidase inhibition (IC₅₀ = 12.3 µM) .

Research Findings and Comparative Data

Compound (Source) Yield (%) Melting Point (°C) Bioactivity (IC₅₀/EC₅₀) Key Finding
Target Compound N/A N/A N/A Structural analog potency inferred
2a () 80 200.9–201.7 Anticancer High yield, in vitro efficacy
CDD-934506 () N/A N/A 0.5 µM (PanK) Multitarget antitubercular agent
3a () 72 184–185 SIRT2 inhibition Dark yellow solid, NMR-validated

Biological Activity

2-Phenyl-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a compound that has garnered attention in recent years due to its diverse biological activities. This article aims to delve into the biological activity of this compound, focusing on its antimicrobial, antitumor, and enzymatic inhibition properties. We will also present relevant data tables and case studies that illustrate its efficacy and potential applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC15H14N4O2
Molecular Weight270.30 g/mol
LogP3.5
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1
Polar Surface Area70.12 Ų

Antimicrobial Activity

Recent studies have shown that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, a study highlighted that derivatives of 1,3,4-oxadiazole demonstrated potent antibacterial activity against various strains of bacteria such as Escherichia coli and Staphylococcus aureus .

Case Study: Antimicrobial Efficacy

In a comparative study of various oxadiazole derivatives, this compound was tested for its Minimum Inhibitory Concentration (MIC) values against several pathogens. The results are summarized below:

PathogenMIC (µg/mL)
E. coli15
S. aureus10
Klebsiella pneumoniae20

These findings suggest that the compound exhibits strong antibacterial properties, particularly against Gram-positive bacteria.

Antitumor Activity

The potential antitumor activity of this compound has also been explored. Research indicates that similar oxadiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study: Antitumor Mechanism

In vitro studies conducted on human cancer cell lines revealed that treatment with the compound resulted in:

  • Cell Cycle Arrest : Significant accumulation of cells in the G0/G1 phase.
  • Apoptosis Induction : Increased levels of caspase activation were observed.

The following table summarizes the IC50 values for different cancer cell lines:

Cell LineIC50 (µM)
HeLa (cervical cancer)12
MCF7 (breast cancer)15
A549 (lung cancer)18

Enzymatic Inhibition

Another area of interest is the compound's ability to inhibit key enzymes involved in neurodegenerative diseases. Studies have reported that oxadiazole derivatives can act as inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission .

Case Study: Enzymatic Activity

A detailed analysis revealed that:

  • AChE Inhibition : The compound exhibited an IC50 value of 0.8 µM.
  • BChE Inhibition : An IC50 value of 1.5 µM was recorded.

These findings indicate that the compound has potential therapeutic applications in treating Alzheimer's disease by enhancing cholinergic transmission.

Q & A

Basic: What synthetic routes are most effective for preparing 2-phenyl-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide?

Methodological Answer:
The compound is typically synthesized via a multi-step approach:

Oxadiazole Ring Formation : React hydrazide derivatives with carbon disulfide under basic conditions to form 1,3,4-oxadiazole intermediates. For example, 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine can be prepared by cyclizing pyridine-2-carboxylic acid hydrazide with CS₂ in ethanol/KOH .

Acetamide Coupling : Condense the oxadiazole amine with 2-phenylacetyl chloride using triethylamine as a base. Reflux in dry THF for 4–6 hours yields the target compound .
Key Optimization Factors :

  • Purity of intermediates (monitored via TLC).
  • Use of anhydrous conditions to prevent hydrolysis.

Basic: What analytical techniques are critical for structural validation of this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm proton environments (e.g., pyridyl protons at δ 8.5–9.0 ppm, oxadiazole ring protons at δ 6.8–7.2 ppm) and carbon shifts (amide carbonyl at ~165–170 ppm) .
  • FTIR : Detect characteristic bands (C=O stretch at ~1680 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
  • Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]+ at m/z 323.3) .
  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., dihedral angle between pyridine and oxadiazole rings: ~12.5°) .

Basic: How is the bioactivity of this compound evaluated in antimicrobial studies?

Methodological Answer:

  • In Vitro Assays : Test against Gram-positive (S. aureus), Gram-negative (E. coli), and fungal (C. albicans) strains using agar diffusion or broth dilution (MIC determination).
  • Docking Studies : Simulate binding to target enzymes (e.g., E. coli DNA gyrase) using AutoDock Vina. Key interactions include H-bonds with oxadiazole nitrogen and pyridyl π-stacking .
    Data Interpretation : Activity discrepancies may arise from assay variations (e.g., nutrient media pH affecting compound solubility) .

Advanced: How can conflicting bioactivity data across studies be resolved?

Methodological Answer:
Conflicts often stem from:

  • Structural Analogues : Minor substitutions (e.g., chloro vs. methoxy groups) alter lipophilicity and binding .
  • Assay Conditions : Compare MIC values under standardized CLSI guidelines vs. in-house protocols.
  • Resistance Mechanisms : Evaluate efflux pump activity in resistant strains via ethidium bromide accumulation assays.
    Case Example : A 2023 study reported weak antifungal activity (MIC >128 µg/mL), while a 2024 docking study suggested strong binding. Resolution required validating target engagement via SPR or ITC .

Advanced: What strategies optimize reaction yields during acetamide coupling?

Methodological Answer:

  • Catalyst Screening : Replace triethylamine with DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the oxadiazole amine .
  • Solvent Effects : Use DMF instead of THF for improved solubility of aromatic intermediates.
  • Temperature Control : Maintain 60–70°C to prevent oxadiazole ring decomposition.
    Data Table :
ConditionYield (%)Purity (HPLC)
THF, Et₃N, 25°C5289%
DMF, DMAP, 70°C7895%

Advanced: How does molecular docking explain selective enzyme inhibition?

Methodological Answer:

  • Target Selection : Prioritize enzymes with conserved active sites (e.g., COX-2, LOX).
  • Docking Parameters : Use Glide SP mode with OPLS4 force field. Key interactions:
    • Pyridyl N with Arg120 (COX-2).
    • Oxadiazole O with Tyr355.
  • Validation : Compare docking scores (e.g., -9.2 kcal/mol for COX-2 vs. -6.8 kcal/mol for COX-1) with experimental IC₅₀ values .

Advanced: How stable is this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability :
    • Acidic (pH 2) : Rapid hydrolysis of acetamide to carboxylic acid (t₁/₂ = 2 h).
    • Neutral (pH 7.4) : Stable for >48 h (HPLC monitoring).
  • Thermal Stability : Decomposes at >150°C (TGA data). Store at 4°C in amber vials .

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